
(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.33g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensing Applications Fahmi et al. (2019) demonstrated that derivatives of isatin, similar to (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide, can be utilized as chemosensors for metal ions. They successfully synthesized a ligand from an isatin derivative and grafted it onto mesoporous silica, creating a sensitive chemosensor for Fe3+ ions (Fahmi, Fajar, Roslan, Yuliati, Fadlan, Santoso, Lintang, & Oktaviani, 2019).
Molecular Structure and Enzyme Inhibition Arshad et al. (2017) synthesized new isatin derivatives, focusing on their molecular structure, quantum mechanical studies, and urease inhibition. This research presents the potential of such compounds in enzyme inhibition assays, which could be relevant to the study of this compound (Arshad, Jadoon, Iqbal, Fatima, Ali, Ayub, Qureshi, Ashraf, Arshad, Asiri, Waseem, & Mahmood, 2017).
In Vitro Anti-Cancer and DNA Binding Activities Ali et al. (2014) synthesized nickel(II) complexes of isatin thiosemicarbazone derivatives, which showed significant anti-proliferative effects against human colorectal carcinoma cells. These findings highlight the potential application of isatin derivatives in cancer research and treatment (Ali, Teoh, Eltayeb, Ahamed, & Majid, 2014).
Apoptosis Induction in Cancer Cells Sirisoma et al. (2009) discovered that certain N′-(2-oxoindolin-3-ylidene)benzohydrazides, structurally related to this compound, act as potent inducers of apoptosis in colorectal carcinoma cells. This research underscores the relevance of isatin derivatives in developing novel cancer therapies (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, are often used as precursors for synthesizing biologically active molecules .
Mode of Action
Indole derivatives have been reported to exhibit non-competitive inhibition on α-glucosidase , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential α-glucosidase inhibitory activity of indole derivatives , it is plausible that this compound may influence carbohydrate metabolism.
Result of Action
Based on the potential α-glucosidase inhibitory activity of indole derivatives , it can be inferred that this compound may have a role in regulating blood glucose levels.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]heptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-2-3-4-5-6-13(20)17-18-14-11-9-10(19(22)23)7-8-12(11)16-15(14)21/h7-9,16,21H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZUMWMGEOMWJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
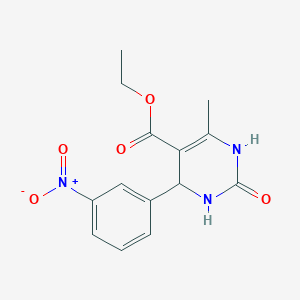

![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352656.png)
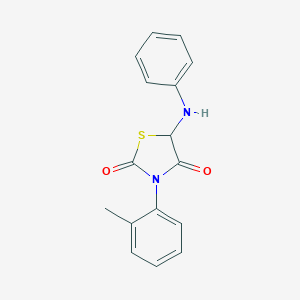

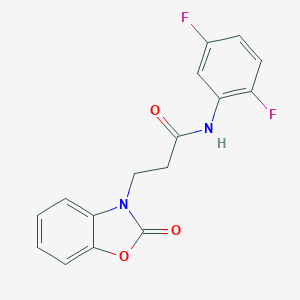

![5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B352668.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B352669.png)
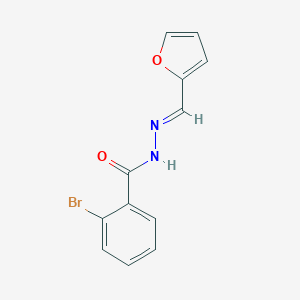
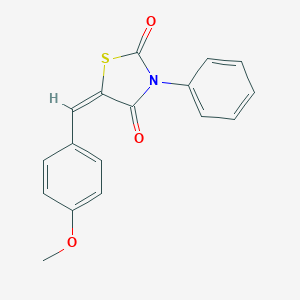

![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)
